4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline
CAS No.: 1006336-95-3
Cat. No.: VC5458978
Molecular Formula: C11H12FN3
Molecular Weight: 205.236
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006336-95-3 |
|---|---|
| Molecular Formula | C11H12FN3 |
| Molecular Weight | 205.236 |
| IUPAC Name | 4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline |
| Standard InChI | InChI=1S/C11H12FN3/c1-15-8-9(7-14-15)6-13-11-4-2-10(12)3-5-11/h2-5,7-8,13H,6H2,1H3 |
| Standard InChI Key | QZRGNKJGNZIGRI-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)CNC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1-methyl-1H-pyrazole ring connected via a methylene bridge to a 4-fluoroaniline group. This configuration introduces both electron-donating (methyl group) and electron-withdrawing (fluorine atom) substituents, creating a polarized electronic environment that influences its reactivity and intermolecular interactions . The pyrazole ring contributes aromatic stability and hydrogen-bonding capabilities, while the fluorine atom enhances metabolic stability and membrane permeability—a critical factor in drug design.
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically employs a nucleophilic substitution strategy:
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Pyrazole Precursor Preparation: 1-Methyl-1H-pyrazole-4-carbaldehyde is synthesized through Vilsmeier-Haack formylation of 1-methylpyrazole.
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Reductive Amination: Condensation with 4-fluoroaniline using sodium cyanoborohydride or other reducing agents in polar aprotic solvents (e.g., DMF or THF).
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Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes reaction rate without decomposition |
| Solvent | Tetrahydrofuran (THF) | Enhances nucleophilicity of amine |
| Catalyst | NaBH₃CN | Selective reduction of imine intermediate |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Scalability Challenges
Industrial-scale production faces two primary hurdles:
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Fluorine Handling: Requires specialized equipment due to HF byproduct formation during side reactions .
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Regioselectivity Control: Competing reactions at pyrazole N-1 vs. C-4 positions necessitate careful stoichiometric balancing.
Material Science Applications
Organic Electronics
The compound’s conjugated π-system and electron-deficient fluorine atom make it suitable for:
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OLED Materials: Hole-transport layers with HOMO levels ≈ -5.3 eV .
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Semiconducting Polymers: Charge carrier mobility up to 0.12 cm²/V·s in thin-film transistors .
Supramolecular Chemistry
Crystallographic studies of analogs reveal:
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Hydrogen-Bond Networks: N-H···N interactions create 2D frameworks with pore sizes of 4–6 Å.
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Halogen Bonding: C-F···π interactions stabilize crystal packing (bond length = 3.2 Å) .
Future Research Directions
Unanswered Scientific Questions
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Metabolic Pathways: CYP450 isoform specificity in hepatic clearance.
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Polymorphism: Impact of crystalline forms on dissolution kinetics.
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Synergistic Effects: Combination therapies with existing antiviral agents .
Technological Opportunities
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